A Technical Guide to Boc-PEG2-benzyl ester: Properties, Applications, and Protocols for Drug Discovery
A Technical Guide to Boc-PEG2-benzyl ester: Properties, Applications, and Protocols for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-PEG2-benzyl ester, systematically known as tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate, is a bifunctional linker of significant interest in contemporary drug discovery and development. Its unique architecture, featuring a polyethylene glycol (PEG) spacer flanked by orthogonally protected amine and carboxylic acid functionalities, makes it an invaluable building block. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and core applications. Furthermore, it offers detailed, field-proven experimental protocols for its manipulation and use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), empowering researchers to leverage this versatile molecule with confidence and precision.
Physicochemical and Structural Properties
Boc-PEG2-benzyl ester is a well-characterized chemical entity. Its key properties are summarized below, providing a foundational understanding for its application in synthesis and formulation.
| Property | Value | Source(s) |
| Systematic Name | tert-butyl 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetate | [1] |
| Molecular Formula | C₁₇H₂₆O₅ | [1][2] |
| Molecular Weight | 310.39 g/mol | [1][2] |
| CAS Number | 1643957-26-9 | [2] |
| Appearance | Colorless to pale yellow oily liquid | [1][] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, and other common organic solvents | [][4] |
| Storage Conditions | Store at -20°C for long-term stability | [2] |
The Power of Orthogonal Protection: Structural Insights
The utility of Boc-PEG2-benzyl ester stems directly from its intelligently designed structure. It comprises three key components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the terminal amine. Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to a wide range of other reagents.[5][6]
-
Benzyl-Protected Carboxylic Acid: The carboxylic acid is masked as a benzyl ester. This group is stable to the acidic conditions used to remove the Boc group but can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst).[7][8]
-
PEG2 Spacer: The short diethylene glycol (PEG2) chain imparts hydrophilicity. In the context of larger molecules like PROTACs, this PEG linker can enhance aqueous solubility, improve cell permeability, and provide the optimal spatial orientation between the two ends of the molecule.[9][10]
This "orthogonal" protection strategy is the cornerstone of its versatility. It allows for a stepwise, controlled synthesis, where one end of the linker can be deprotected and conjugated to a molecule of interest, followed by the deprotection and reaction of the other end, without unintended cross-reactivity.
Core Applications in Drug Discovery
The primary application of Boc-PEG2-benzyl ester is as a heterobifunctional linker, most notably in the construction of PROTACs.[2][11] PROTACs are novel therapeutic agents designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins.[12]
A PROTAC molecule consists of three parts:
-
A ligand that binds to a target protein (the "protein of interest").
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
Boc-PEG2-benzyl ester is an ideal candidate for this linker component. Its defined length helps to achieve the optimal distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex leading to protein degradation.[10][13] The hydrophilicity imparted by the PEG spacer also helps to overcome the solubility challenges often associated with these large, complex molecules.[14]
Key Experimental Protocols
The following protocols are provided as a guide for the deprotection of Boc-PEG2-benzyl ester. As a self-validating system, it is crucial to confirm the outcome of each step by an appropriate analytical method (e.g., LC-MS) before proceeding to the next.
Protocol 1: Selective Boc Group Deprotection (Amine Formation)
This procedure removes the Boc group to reveal the primary amine, leaving the benzyl ester intact.
Materials:
-
Boc-PEG2-benzyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve Boc-PEG2-benzyl ester in anhydrous DCM (a concentration of 0.1–0.5 M is typical) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: While stirring, slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).[6]
-
Reaction: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize excess TFA, followed by a wash with brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amine product, which can often be used in the subsequent coupling step without further purification.
-
Trustworthiness Checkpoint: Before proceeding, verify the complete removal of the Boc group via LC-MS. Expect to see a mass decrease corresponding to the loss of the C₅H₉O₂ fragment (101.1 Da).
Protocol 2: Selective Benzyl Ester Deprotection (Carboxylic Acid Formation)
This procedure utilizes catalytic transfer hydrogenation to cleave the benzyl ester, yielding the free carboxylic acid while the Boc-protected amine remains untouched.
Materials:
-
Boc-PEG2-benzyl ester
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve Boc-PEG2-benzyl ester in a suitable solvent such as methanol or ethanol in a flask designed for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%). The flask should be under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3 times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.[8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid product.
-
Trustworthiness Checkpoint: Confirm the reaction's completion by LC-MS, observing a mass decrease corresponding to the loss of the benzyl group (C₇H₇, 91.1 Da).
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of Boc-PEG2-benzyl ester and its derivatives.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals (in CDCl₃) include:
-
~7.35 ppm: A multiplet corresponding to the 5 aromatic protons of the benzyl group.
-
~5.1 ppm: A singlet for the 2 benzylic protons (-O-CH₂-Ph).
-
~3.6 ppm: A series of multiplets for the 8 protons of the PEG chain (-O-CH₂-CH₂-O-).
-
~1.45 ppm: A sharp singlet integrating to 9 protons from the tert-butyl group of the Boc protector.[16]
-
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls of the ester and carbamate, the aromatic carbons, the PEG carbons, and the carbons of the Boc group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for monitoring reaction progress and assessing purity. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 311.19.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated area or chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid contact with skin and eyes and avoid inhalation of any aerosols or vapors.[19][20]
-
Storage: For maximum long-term stability, Boc-PEG2-benzyl ester should be stored as a powder or neat oil at -20°C.[2] The container should be tightly sealed to prevent moisture ingress. For solutions in solvents, storage at -80°C is recommended.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste and leave chemicals in their original containers.[19]
Conclusion
Boc-PEG2-benzyl ester is a highly versatile and enabling chemical tool for advanced drug discovery. Its orthogonally protected termini, combined with the beneficial properties of the integrated PEG spacer, provide synthetic chemists with a reliable and flexible building block. A thorough understanding of its properties and the application of robust, self-validating protocols are key to successfully harnessing its potential in the development of next-generation therapeutics like PROTACs.
References
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Chemical Synthesis. (n.d.). tert-butyl (2-(2-(2-((2-bromo-5-(methoxymethoxy)benzyl)oxy)ethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]
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Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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BASF Agro. (2024). Safety data sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Retrieved from [Link]
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OA Monitor Ireland. (n.d.). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
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AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]
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Sultane, P. R., Mete, T. M., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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Lillich, F. F., et al. (2023). Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. Retrieved from [Link]
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